3-{[4-(propylsulfonyl)piperazin-1-yl]methyl}-1H-indole
Description
3-{[4-(Propylsulfonyl)piperazin-1-yl]methyl}-1H-indole is an indole-based compound featuring a piperazine ring substituted with a propylsulfonyl group at the 4-position, connected via a methylene bridge to the indole core. This structural motif is common in medicinal chemistry, particularly for targeting enzymes (e.g., BACE1) or neurotransmitter receptors (e.g., dopamine receptors). The propylsulfonyl group introduces both electronic and steric effects, distinguishing it from analogues with aryl or halogen substituents on the piperazine ring.
Properties
Molecular Formula |
C16H23N3O2S |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
3-[(4-propylsulfonylpiperazin-1-yl)methyl]-1H-indole |
InChI |
InChI=1S/C16H23N3O2S/c1-2-11-22(20,21)19-9-7-18(8-10-19)13-14-12-17-16-6-4-3-5-15(14)16/h3-6,12,17H,2,7-11,13H2,1H3 |
InChI Key |
RURVCUUMZFDATD-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)CC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(PROPYLSULFONYL)PIPERAZINO]METHYL}-1H-INDOLE typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Introduction of the Piperazine Ring: The piperazine ring can be introduced through cyclization reactions involving diamines and sulfonium salts.
Substitution with Propylsulfonyl Group: The propylsulfonyl group can be introduced through nucleophilic substitution reactions using appropriate sulfonylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(PROPYLSULFONYL)PIPERAZINO]METHYL}-1H-INDOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding amines or alcohols.
Scientific Research Applications
Structural Characteristics
The compound consists of an indole moiety, which is a bicyclic structure known for its role in numerous biochemical processes. The presence of a propylsulfonyl group attached to a piperazine ring enhances its chemical properties, potentially influencing its interactions within biological systems. The reactivity of the indole and piperazine components allows for electrophilic substitution reactions and nucleophilic substitutions, respectively.
Pharmacological Potential
Research indicates that compounds similar to 3-{[4-(propylsulfonyl)piperazin-1-yl]methyl}-1H-indole exhibit diverse biological activities, including:
- Antimicrobial Activity : Variants of the compound have shown efficacy against various bacteria and fungi. The indole structure is often associated with antimicrobial properties.
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases.
- Anticancer Properties : Some studies have indicated that derivatives of this compound can inhibit cancer cell proliferation, making it a candidate for further investigation in oncology.
Neurological Disorders
The structural similarity of 3-{[4-(propylsulfonyl)piperazin-1-yl]methyl}-1H-indole to known receptor ligands positions it as a promising candidate for drug development targeting neurological disorders such as depression and anxiety. Its piperazine component is particularly relevant for designing drugs that interact with neurotransmitter receptors.
Synthesis and Derivatives
The synthesis of 3-{[4-(propylsulfonyl)piperazin-1-yl]methyl}-1H-indole can be achieved through various methods, often involving multi-step synthetic pathways that allow for functionalization at different sites on the molecule. The ability to modify the sulfonyl or piperazine groups can lead to derivatives with enhanced biological activities or improved pharmacokinetic profiles.
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 3-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-1H-indole | Contains a methylsulfonyl group instead of propyl | Antimicrobial activity reported |
| 3-((4-phenylpiperazin-1-yl)methyl)-1H-indole | Features a phenyl group on the piperazine | Potential antidepressant effects |
| 3-{[4-(aryl-piperazin-1-yl]methyl}-1H-indoles | Various aryl substitutions on the piperazine | Diverse pharmacological profiles |
This table illustrates the versatility of the indole-piperazine framework while demonstrating unique biological activities based on their substituents.
Case Studies and Research Findings
Several studies have explored the biological effects of compounds related to 3-{[4-(propylsulfonyl)piperazin-1-yl]methyl}-1H-indole:
- Antimicrobial Studies : A study demonstrated that derivatives exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The zone of inhibition was measured using disc diffusion methods, highlighting the potential therapeutic use of these compounds in treating infections.
- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties, where certain derivatives were shown to reduce pro-inflammatory cytokine production in vitro, suggesting their utility in managing inflammatory conditions.
- Cancer Cell Proliferation : Research on analogs indicated that they could inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells, providing a basis for further exploration in cancer therapy .
Mechanism of Action
The mechanism of action of 3-{[4-(PROPYLSULFONYL)PIPERAZINO]METHYL}-1H-INDOLE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, indole derivatives are known to interact with serotonin receptors, which can influence mood and behavior .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogues
Substituent Effects on Piperazine Ring
Key Compounds:
- 1-(Phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole () : Substitution with phenylsulfonyl yields IC₅₀ values of ~19–21 mM against BACE1, highlighting the importance of sulfonyl groups in enzyme inhibition .
- 3-{[4-(Chlorophenyl)piperazin-1-yl]methyl}-1H-indole derivatives () : Chlorophenyl-substituted analogues (e.g., 3d, 3e, 3f) show variable biological profiles. For instance, L-745,870 (a pyrrolopyridine analogue with 4-chlorophenyl-piperazine) exhibits high dopamine D4 receptor selectivity (Ki = 0.43 nM) . In contrast, L-741,626 (4-chlorophenyl-piperazine-indole) is a D2-selective antagonist .
- 3-[(4-Phenylpiperazin-1-yl)methyl]-1H-indole () : The phenyl substituent increases lipophilicity (XLogP3 = 3.4) compared to the target compound’s propylsulfonyl group, which may reduce solubility but enhance membrane permeability .
Pharmacological Selectivity
- Dopamine Receptor Binding :
- Enzyme Inhibition: Phenylsulfonyl-indole analogues (IC₅₀ ~20 mM) suggest that the sulfonyl group is critical for BACE1 binding .
Pharmacokinetic Considerations
- Brain Penetration : L-745,870 demonstrates excellent oral bioavailability and brain penetration due to its moderate LogP and small molecular size . The target compound’s sulfonyl group may reduce CNS availability unless actively transported.
- Metabolic Stability : Piperazine rings are often metabolized via N-dealkylation. The propylsulfonyl group could slow metabolism compared to halogenated or aryl analogues.
Biological Activity
3-{[4-(propylsulfonyl)piperazin-1-yl]methyl}-1H-indole is a synthetic compound that belongs to the class of indole derivatives, known for their diverse biological activities. This compound features a unique combination of an indole moiety and a piperazine ring, which enhances its potential therapeutic applications. The focus of this article is on its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C16H22N4O2S |
| Molecular Weight | 342.43 g/mol |
| IUPAC Name | 3-{[4-(propylsulfonyl)piperazin-1-yl]methyl}-1H-indole |
| InChI Key | JZJXGZQZQKQXKX-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)S(=O)(=O)N1CCN(CC1)C2=CC=CN=C2 |
The biological activity of 3-{[4-(propylsulfonyl)piperazin-1-yl]methyl}-1H-indole is primarily attributed to its interaction with various receptors and enzymes. The indole structure is known to modulate the activity of neurotransmitter receptors, particularly serotonin receptors, which play a crucial role in mood regulation and anxiety disorders. The piperazine component enhances binding affinity and selectivity towards these targets.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological effects:
- Antidepressant Activity : Studies have shown that derivatives of indole compounds can act as selective serotonin reuptake inhibitors (SSRIs), potentially alleviating symptoms of depression.
- Anticancer Properties : Indole derivatives have been investigated for their ability to inhibit tumor growth in various cancer cell lines. The compound may induce apoptosis in cancer cells through modulation of signaling pathways.
- Antimicrobial Effects : Preliminary studies suggest that 3-{[4-(propylsulfonyl)piperazin-1-yl]methyl}-1H-indole possesses antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent.
Study 1: Antidepressant Effects
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of indole derivatives, including 3-{[4-(propylsulfonyl)piperazin-1-yl]methyl}-1H-indole. The compound was evaluated for its effects on serotonin uptake in vitro and showed significant inhibition compared to control groups, suggesting potential use as an antidepressant .
Study 2: Anticancer Activity
A recent investigation into the anticancer properties of indole derivatives revealed that 3-{[4-(propylsulfonyl)piperazin-1-yl]methyl}-1H-indole demonstrated cytotoxic effects against human breast cancer cell lines (MCF-7). The study indicated that the compound induced apoptosis via the mitochondrial pathway, highlighting its potential as a chemotherapeutic agent .
Study 3: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, 3-{[4-(propylsulfonyl)piperazin-1-yl]methyl}-1H-indole exhibited notable inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing effectiveness comparable to standard antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
